Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate
CAS No.: 35688-72-3
Cat. No.: VC3790922
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35688-72-3 |
|---|---|
| Molecular Formula | C16H13NO2 |
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | ethyl (Z)-2-cyano-3-naphthalen-2-ylprop-2-enoate |
| Standard InChI | InChI=1S/C16H13NO2/c1-2-19-16(18)15(11-17)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-10H,2H2,1H3/b15-10- |
| Standard InChI Key | OCPOYALXTVXRED-GDNBJRDFSA-N |
| Isomeric SMILES | CCOC(=O)/C(=C\C1=CC2=CC=CC=C2C=C1)/C#N |
| SMILES | CCOC(=O)C(=CC1=CC2=CC=CC=C2C=C1)C#N |
| Canonical SMILES | CCOC(=O)C(=CC1=CC2=CC=CC=C2C=C1)C#N |
Introduction
Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate, also known as 2-cyano-3-naphthalen-2-yl-acrylic acid ethyl ester, is a complex organic compound with a molecular formula of C16H13NO2 and a molar mass of approximately 251.28 g/mol . This compound is characterized by a cyano group (-C≡N) attached to an acrylic acid derivative, which is further substituted with a naphthalene moiety. Its unique structure makes it an interesting subject for research in organic synthesis and medicinal chemistry.
Synthesis and Applications
The synthesis of ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate typically involves multiple steps, often starting from simpler organic compounds. This compound is used in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities.
Organic Synthesis
Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate serves as a versatile intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic benefits. Studies often focus on its interaction with biological targets such as receptors or enzymes, which could lead to applications in pain management and anti-inflammatory therapies.
Biological Activities and Research Findings
Research on compounds similar to ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate has shown various biological activities. For instance, some related compounds exhibit anticonvulsant properties, as assessed by the 6 Hz psychomotor seizure test. The naphthalene substitution in ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate may confer distinct electronic properties and enhanced interactions with biological targets compared to other similar compounds.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl (Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate | Contains a nitrophenyl group, enhancing electron-withdrawing properties. | |
| Ethyl (Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate | Fluorine substitution affects lipophilicity and biological activity. | |
| Ethyl (Z)-2-cyano-3-(hydroxyphenyl)prop-2-enoate | Hydroxy group introduces polarity, enhancing solubility in biological systems. |
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